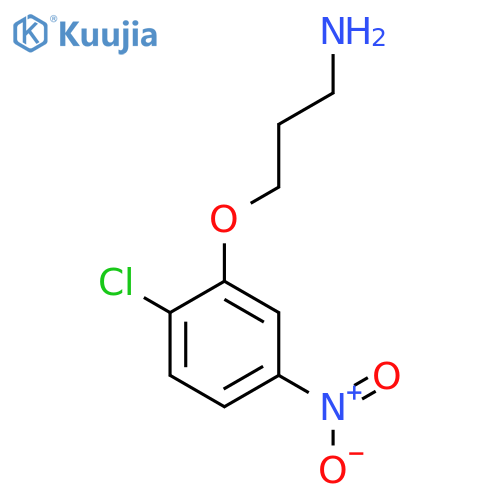

Cas no 1343623-09-5 (3-(2-chloro-5-nitrophenoxy)propan-1-amine)

3-(2-chloro-5-nitrophenoxy)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2-chloro-5-nitrophenoxy)propan-1-amine

- AKOS013308141

- 1343623-09-5

- EN300-1982910

-

- インチ: 1S/C9H11ClN2O3/c10-8-3-2-7(12(13)14)6-9(8)15-5-1-4-11/h2-3,6H,1,4-5,11H2

- InChIKey: ZHTOHHNVTFWECF-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=C1OCCCN)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 230.0458199g/mol

- どういたいしつりょう: 230.0458199g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 81.1Ų

3-(2-chloro-5-nitrophenoxy)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1982910-0.5g |

3-(2-chloro-5-nitrophenoxy)propan-1-amine |

1343623-09-5 | 0.5g |

$535.0 | 2023-09-16 | ||

| Enamine | EN300-1982910-1.0g |

3-(2-chloro-5-nitrophenoxy)propan-1-amine |

1343623-09-5 | 1g |

$986.0 | 2023-05-26 | ||

| Enamine | EN300-1982910-2.5g |

3-(2-chloro-5-nitrophenoxy)propan-1-amine |

1343623-09-5 | 2.5g |

$1089.0 | 2023-09-16 | ||

| Enamine | EN300-1982910-1g |

3-(2-chloro-5-nitrophenoxy)propan-1-amine |

1343623-09-5 | 1g |

$557.0 | 2023-09-16 | ||

| Enamine | EN300-1982910-5g |

3-(2-chloro-5-nitrophenoxy)propan-1-amine |

1343623-09-5 | 5g |

$1614.0 | 2023-09-16 | ||

| Enamine | EN300-1982910-0.1g |

3-(2-chloro-5-nitrophenoxy)propan-1-amine |

1343623-09-5 | 0.1g |

$490.0 | 2023-09-16 | ||

| Enamine | EN300-1982910-10.0g |

3-(2-chloro-5-nitrophenoxy)propan-1-amine |

1343623-09-5 | 10g |

$4236.0 | 2023-05-26 | ||

| Enamine | EN300-1982910-5.0g |

3-(2-chloro-5-nitrophenoxy)propan-1-amine |

1343623-09-5 | 5g |

$2858.0 | 2023-05-26 | ||

| Enamine | EN300-1982910-10g |

3-(2-chloro-5-nitrophenoxy)propan-1-amine |

1343623-09-5 | 10g |

$2393.0 | 2023-09-16 | ||

| Enamine | EN300-1982910-0.25g |

3-(2-chloro-5-nitrophenoxy)propan-1-amine |

1343623-09-5 | 0.25g |

$513.0 | 2023-09-16 |

3-(2-chloro-5-nitrophenoxy)propan-1-amine 関連文献

-

3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

3-(2-chloro-5-nitrophenoxy)propan-1-amineに関する追加情報

3-(2-Chloro-5-Nitrophenoxy)Propan-1-Amine: A Comprehensive Overview

The compound 3-(2-chloro-5-nitrophenoxy)propan-1-amine, identified by the CAS number 1343623-09-5, is a versatile and intriguing molecule with significant applications in various fields. This compound, often referred to as ClNP propaneamine, has garnered attention due to its unique structural properties and potential uses in pharmaceuticals, agrochemicals, and materials science. In this article, we delve into the structure, synthesis, applications, and recent advancements related to this compound.

The molecular structure of 3-(2-chloro-5-nitrophenoxy)propan-1-amine comprises a phenoxy group substituted with chlorine and nitro groups at the 2nd and 5th positions, respectively. The phenoxy group is attached to a propaneamine backbone, which introduces amine functionality. This combination of electron-withdrawing groups (chlorine and nitro) and an amine moiety renders the molecule highly reactive and capable of participating in various chemical transformations. Recent studies have highlighted the importance of such functional groups in enhancing the bioavailability and stability of pharmaceutical compounds.

The synthesis of ClNP propaneamine typically involves multi-step reactions, often starting from aromatic chloronitro compounds. Researchers have explored various methodologies to optimize the synthesis process, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic systems have enabled higher yields and better control over stereochemistry, making this compound more accessible for large-scale production.

In terms of applications, 3-(2-chloro-5-nitrophenoxy)propan-1-amine has shown promise in the development of novel pharmaceutical agents. Its amine functionality makes it a valuable intermediate for synthesizing bioactive molecules, including anti-inflammatory agents and antioxidants. For instance, studies published in 2023 have demonstrated its role as a precursor in the synthesis of compounds with potential anti-cancer properties.

Beyond pharmaceuticals, this compound has also found applications in agrochemicals. Its ability to interact with plant enzymes makes it a candidate for developing new herbicides or fungicides. Recent research has focused on modifying its structure to enhance selectivity and reduce environmental impact, aligning with global efforts toward sustainable agriculture.

The electronic properties of ClNP propaneamine make it an interesting candidate for materials science applications. Its ability to act as a ligand in coordination chemistry has led to investigations into its use in catalysis and metalloorganic frameworks (MOFs). A 2023 study highlighted its potential as a building block for creating porous materials with applications in gas storage and separation.

In conclusion, 3-(2-chloro-5-nitrophenoxy)propan-1-amine (CAS No. 1343623-09-5) is a multifaceted compound with a wide range of applications across various industries. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in pharmaceuticals, agrochemicals, and materials science. As ongoing research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.

1343623-09-5 (3-(2-chloro-5-nitrophenoxy)propan-1-amine) 関連製品

- 1514356-70-7(2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine)

- 2648996-36-3(3-bromo-2-chloro-5-(isocyanatomethyl)thiophene)

- 2097873-35-1(2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide)

- 5535-55-7(1-(ethenesulfonyl)-4-nitrobenzene)

- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)

- 2113921-08-5(4-(3-methoxy-4-nitrophenyl)butanoic acid)

- 2022779-64-0(benzyl N-(4-ethyl-2-oxohexyl)carbamate)

- 1638-60-4((S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid)

- 1029776-66-6(N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)

- 1226457-63-1(7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)